molecular formula C5H2F2IN B12521818 3,5-Difluoro-2-iodopyridine

3,5-Difluoro-2-iodopyridine

Cat. No.: B12521818
M. Wt: 240.98 g/mol
InChI Key: VHAGRKHLTBHFLT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is of significant interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These substituents impart distinct electronic and steric effects, making this compound a valuable building block in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,5-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-iodopyridine in various applications is primarily based on its ability to participate in specific chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom facilitates cross-coupling reactions. These properties enable the compound to interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent binding .

Comparison with Similar Compounds

  • 3,5-Difluoro-2-chloropyridine
  • 3,5-Difluoro-2-bromopyridine
  • 3,5-Difluoro-2-methylpyridine

Comparison: Compared to its analogs, 3,5-Difluoro-2-iodopyridine is unique due to the presence of the iodine atom, which provides distinct reactivity in cross-coupling reactions. The fluorine atoms contribute to the compound’s electron-withdrawing properties, making it less basic and more stable than its chlorinated or brominated counterparts .

Properties

IUPAC Name

3,5-difluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAGRKHLTBHFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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